molecular formula C13H10O4 B6396240 4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid CAS No. 1261928-72-6

4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6396240
CAS No.: 1261928-72-6
M. Wt: 230.22 g/mol
InChI Key: RUYACJNUDIHKGE-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further connected to a carboxylic acid group

Properties

IUPAC Name

3-hydroxy-4-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYACJNUDIHKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688669
Record name 2,2'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-72-6
Record name 2,2'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-hydroxyphenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives

    Reduction: 4-(2-Hydroxyphenyl)-3-hydroxybenzyl alcohol

    Substitution: Halogenated phenolic acids

Scientific Research Applications

4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as cardiovascular diseases and certain cancers.

    Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, reducing their catalytic activity in the formation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: 3,4,5-Trihydroxybenzoic acid

    Salicylic Acid: 2-Hydroxybenzoic acid

    Caffeic Acid: 3,4-Dihydroxycinnamic acid

Uniqueness

4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid is unique due to the specific positioning of its hydroxyl groups, which enhances its antioxidant properties compared to other phenolic acids. Its dual hydroxyl groups on adjacent carbons provide a higher potential for hydrogen bonding and metal chelation, making it a more effective antioxidant.

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